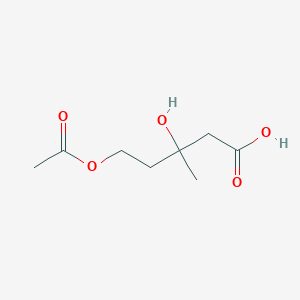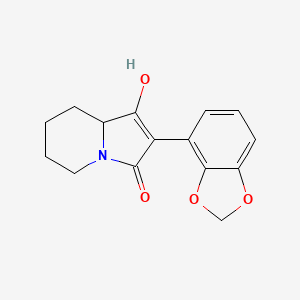
2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:
Step 1: Preparation of intermediate compounds through controlled reactions.
Step 2: Final synthesis involving specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure consistency and efficiency. This involves:
Large-scale reactors: To handle the volume of reactants.
Automated systems: For precise control of reaction conditions.
Quality control: To ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions involving this compound typically use:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxygenated derivatives.
Reduction: May yield reduced forms of the compound.
Substitution: May result in substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one involves its interaction with specific molecular targets and pathways. This includes:
Binding to receptors: On the surface of cells or within cellular compartments.
Modulating enzyme activity: Affecting the rate of biochemical reactions.
Influencing signaling pathways: Altering the communication between cells.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-10-5-1-2-7-16(10)15(18)12(13)9-4-3-6-11-14(9)20-8-19-11/h3-4,6,10,17H,1-2,5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAHGFOKFPUFJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=C(C2=O)C3=C4C(=CC=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(C1)C(=C(C2=O)C3=C4C(=CC=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

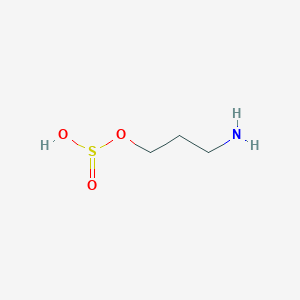
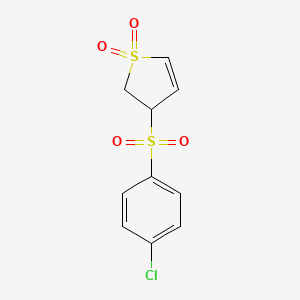


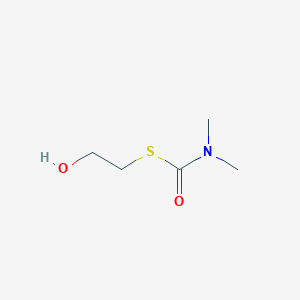
![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)
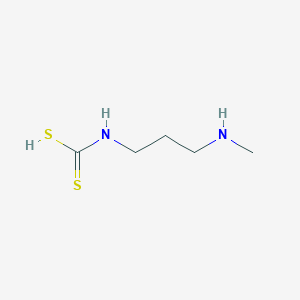
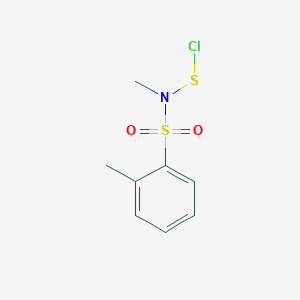
![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
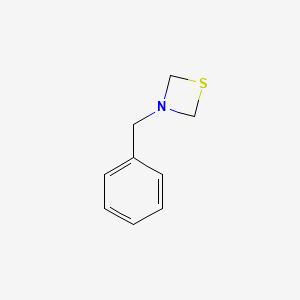
![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)

